N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

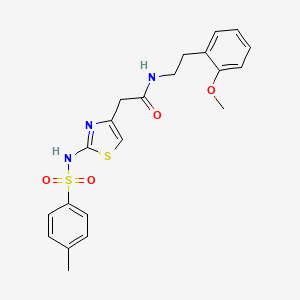

N-(2-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a sulfonamide-containing thiazole derivative with an acetamide side chain linked to a 2-methoxyphenethyl group. Its structure features:

- Thiazol-4-yl core substituted at position 2 with a 4-methylphenylsulfonamido group.

- Acetamide moiety at position 4 of the thiazole, connected to a 2-methoxyphenethyl substituent.

- N-acylation of thiazole amines with halogenated acetates (e.g., 2-chloroacetamide derivatives) in basic media .

- Sulfonamide incorporation via reactions with sulfonyl chlorides or sulfonamide precursors .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWYCLDIRDLOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922047-28-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxyphenethyl moiety, which are critical for its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 922047-28-7 |

| Molecular Formula | C21H23N3O4S2 |

| Molecular Weight | 445.6 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. Research indicates that thiazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In particular, this compound has shown promise in preclinical models for its ability to suppress the expression of AIMP2-DX2, a protein associated with cancer progression .

Hypoglycemic Effects

In related research on thiazole derivatives, compounds exhibiting similar structural features have been reported to demonstrate significant hypoglycemic effects in rodent models of diabetes. These compounds act as selective agonists for human β3-adrenergic receptors, which are implicated in metabolic regulation and energy expenditure . While specific data on this compound's hypoglycemic activity is limited, its structural analogs suggest potential efficacy in glucose metabolism modulation.

Case Studies and Research Findings

- Anticancer Activity : A study focusing on novel thiazole compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key oncogenic pathways .

- Hypoglycemic Activity : Another investigation into related acetamides revealed that certain thiazole derivatives effectively lowered blood glucose levels in diabetic rodents. These findings support further exploration into the potential metabolic benefits of this compound .

- Neuroprotective Effects : Compounds within the thiazole class have also been evaluated for neuroprotective properties. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a broader therapeutic potential beyond oncology .

Scientific Research Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide. Research indicates that these compounds can inhibit tumor growth by targeting specific oncogenic pathways.

Case Study: Inhibition of AIMP2-DX2

A study focusing on novel thiazole compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of AIMP2-DX2, a protein associated with cancer progression, suggesting that this compound may serve as a lead in the development of new anticancer therapies .

Hypoglycemic Effects

The compound has also been investigated for its hypoglycemic effects . Structural analogs have shown efficacy in glucose metabolism modulation, acting as selective agonists for human β3-adrenergic receptors, which are implicated in metabolic regulation.

Research Findings

While specific data on this compound's hypoglycemic activity is limited, studies on related thiazole derivatives have reported significant reductions in blood glucose levels in diabetic rodent models. This suggests that this compound may possess similar metabolic benefits .

Neuroprotective Effects

Beyond its anticancer and hypoglycemic properties, compounds within the thiazole class have been evaluated for neuroprotective effects . Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis.

Potential Mechanisms

Research suggests that the neuroprotective properties may be attributed to the compound's ability to modulate pathways involved in oxidative stress response and neuronal survival . This opens avenues for exploring its use in neurodegenerative diseases.

Summary of Applications

| Application | Description |

|---|---|

| Anticancer | Inhibits tumor growth by targeting oncogenic pathways; potential to inhibit AIMP2-DX2 expression. |

| Hypoglycemic | Modulates glucose metabolism; potential efficacy as a selective β3-adrenergic receptor agonist based on structural analogs. |

| Neuroprotective | Protects neuronal cells from oxidative stress; potential applications in neurodegenerative diseases. |

Comparison with Similar Compounds

Key Observations

Thiazole Substitution Patterns: The target compound’s thiazol-4-yl acetamide contrasts with analogs like N-(4-phenyl-2-thiazolyl)acetamide, which feature substitution at position 2 . Position 4 substitution may influence steric hindrance and binding interactions in biological systems. Sulfonamide vs.

Acetamide Side Chain Diversity: The 2-methoxyphenethyl group in the target compound introduces methoxy-driven lipophilicity, unlike the exo-norbornane (Compound 17d) or benzamide (Compound 6) side chains, which prioritize rigidity or aromatic stacking .

Synthetic Methodologies :

- DMAP catalysis (used in Compound 6) enhances coupling efficiency compared to traditional base-mediated reactions (e.g., sodium hydroxide in triazole synthesis) .

- Halogenated acetamides (e.g., 2-chloroacetamide in Compound 4) are common precursors, but the target compound likely avoids halogenated intermediates, reducing toxicity risks .

Spectral Signatures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.